9,9'-Spirobi[9H-fluorene]-3,3',6,6'-tetrol
Description
9,9'-Spirobi[9H-fluorene]-3,3',6,6'-tetrol is a functionalized organic compound built upon the rigid, X-shaped 9,9'-spirobifluorene (SBF) core. Its defining feature is the presence of four hydroxyl (-OH) groups symmetrically substituted on the fluorene (B118485) units. While specific research on the tetrol derivative itself is not extensively documented in mainstream literature, its significance is derived from the foundational properties of the SBF scaffold and the known influence of hydroxyl functionalization. The core structure's unique geometry and electronic characteristics have made functionalized spirobifluorenes pivotal in organic electronics and materials chemistry. The addition of hydroxyl groups is anticipated to impart specific properties, such as enhanced solubility in polar solvents, the capacity for hydrogen bonding-directed self-assembly, and utility as a versatile synthetic intermediate for creating more complex molecules and polymers.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
9,9'-spirobi[fluorene]-3,3',6,6'-tetrol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H16O4/c26-13-1-5-21-17(9-13)18-10-14(27)2-6-22(18)25(21)23-7-3-15(28)11-19(23)20-12-16(29)4-8-24(20)25/h1-12,26-29H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUSXSNVPSMSOBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)C3=C(C24C5=C(C=C(C=C5)O)C6=C4C=CC(=C6)O)C=CC(=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H16O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40477611 | |
| Record name | 9,9'-Spirobi[9H-fluorene]-3,3',6,6'-tetrol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40477611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
622011-33-0 | |
| Record name | 9,9'-Spirobi[9H-fluorene]-3,3',6,6'-tetrol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40477611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Characterization and Structural Analysis of 9,9 Spirobi 9h Fluorene 3,3 ,6,6 Tetrol Systems
Spectroscopic Methodologies for Structural Elucidation
Spectroscopic techniques are fundamental tools for probing the molecular structure of 9,9'-Spirobi[9H-fluorene]-3,3',6,6'-tetrol. Each method provides a unique piece of the structural puzzle, from atomic connectivity and vibrational modes to molecular mass and electronic transitions.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Connectivity Assignments
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for confirming the molecular structure of this compound in solution. By analyzing the chemical shifts, splitting patterns, and integration of signals in both ¹H and ¹³C NMR spectra, the precise connectivity and chemical environment of each atom can be determined.
Due to the molecule's inherent C₂ symmetry, the number of unique signals is half the total number of protons and carbons. The ¹H NMR spectrum is expected to show a distinct signal for the phenolic hydroxyl protons, typically as a broad singlet. The aromatic region would display a set of signals corresponding to the six protons on each fluorene (B118485) unit, with their chemical shifts and coupling constants being influenced by the electron-donating hydroxyl groups.
The ¹³C NMR spectrum provides complementary information, most notably the signature signal of the central spiro-carbon atom (C9, C9'), which typically appears as a singlet around 66 ppm. The carbons directly attached to the hydroxyl groups (C3, C3', C6, C6') would be shifted downfield, while other aromatic carbons would have distinct chemical shifts reflecting their position relative to the substituents.
Table 1: Predicted NMR Chemical Shifts (δ) for this compound
| Atom Type | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |
|---|---|---|
| Ar-OH | 4.5 - 5.5 (broad singlet) | - |
| Ar-H | 6.5 - 7.8 (multiplets) | 110 - 155 |
| C -OH | - | 145 - 155 |
Note: Predicted values are based on general principles and data from analogous hydroxyl-substituted aromatic compounds.
Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, offers a detailed "fingerprint" of the molecule by probing its characteristic bond vibrations. For the parent 9,9'-spirobifluorene (SBF) molecule, which has D₂d point group symmetry, specific vibrational modes are exclusively active in either Raman or IR, while others are active in both. chemicalbook.commdpi.com
The introduction of four hydroxyl groups in this compound introduces several key vibrational signatures. The most prominent of these in the IR spectrum is a strong, broad absorption band in the 3200-3600 cm⁻¹ region, characteristic of O-H stretching involved in intermolecular hydrogen bonding. researchgate.net The C-O stretching vibration is expected to appear in the 1200-1300 cm⁻¹ range.
Raman spectroscopy is particularly sensitive to the vibrations of the aromatic backbone. Key bands include aromatic C-H stretching above 3000 cm⁻¹, aromatic C=C stretching in the 1400-1650 cm⁻¹ region, and various ring breathing and deformation modes at lower frequencies. chemicalbook.commdpi.com While the O-H stretch is typically weak in Raman spectra, the C-O stretching and O-H bending modes provide complementary information to the IR data.
Table 2: Key Vibrational Modes for this compound
| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
|---|---|---|
| O-H Stretch (H-bonded) | 3200 - 3600 (Strong, Broad) | Weak |
| Aromatic C-H Stretch | 3000 - 3100 (Medium) | 3000 - 3100 (Strong) |
| Aromatic C=C Stretch | 1400 - 1650 (Medium-Strong) | 1400 - 1650 (Strong) |
| In-plane O-H Bend | ~1400 (Medium) | Weak |
Mass Spectrometry for Molecular Composition Verification
Mass spectrometry (MS) is a crucial analytical technique for verifying the molecular weight and elemental composition of a compound. For this compound, High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it can determine the mass-to-charge ratio (m/z) with extremely high accuracy, allowing for the unambiguous confirmation of the molecular formula, C₂₅H₁₆O₄. researchgate.netresearchgate.net This technique helps to distinguish the target compound from isomers or molecules with very similar nominal masses. The analysis would aim to detect the molecular ion peak ([M]⁺ or protonated/deprotonated species like [M+H]⁺ or [M-H]⁻) and compare its experimentally measured exact mass with the theoretically calculated value.
Table 3: Calculated Molecular Mass of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₂₅H₁₆O₄ |
| Average Molecular Weight | 380.39 g/mol |
Electronic Absorption and Emission Spectroscopy for Electronic Transitions
Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are used to study the electronic transitions within the molecule. The spirobifluorene core is a well-known chromophore, and its derivatives are often highly fluorescent. researchgate.net The absorption spectrum is dominated by π-π* transitions within the conjugated fluorene systems.
Compared to the unsubstituted 9,9'-spirobifluorene, the presence of four electron-donating hydroxyl groups (-OH) as auxochromes is expected to cause a bathochromic (red) shift in both the absorption and emission maxima. core.ac.uk This is due to the interaction of the oxygen lone pairs with the aromatic π-system, which raises the energy of the highest occupied molecular orbital (HOMO) and reduces the HOMO-LUMO energy gap. The difference between the absorption and emission maxima, known as the Stokes shift, provides insight into the geometric relaxation of the molecule in the excited state. The high fluorescence quantum yields typical of spirobifluorene systems suggest potential applications in optoelectronic devices. researchgate.net
Table 4: Expected Electronic Transition Properties
| Property | Unsubstituted SBF (Reference) | This compound (Expected) |
|---|---|---|
| Absorption λₘₐₓ | ~300-320 nm | Red-shifted (>320 nm) |
| Emission λₘₐₓ | ~350-380 nm | Red-shifted (>380 nm) |
| Stokes Shift | Moderate | Moderate |
Crystallographic Studies and Solid-State Molecular Architecture
While spectroscopic methods reveal structural details in solution or averaged states, crystallographic studies provide the definitive, high-resolution picture of the molecule's arrangement in the solid state.
Single-Crystal X-ray Diffraction for Precise Atomic Arrangement
Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.comiaea.org This technique can provide accurate bond lengths, bond angles, and torsional angles, confirming the characteristic orthogonal geometry of the spirobifluorene core, where the two fluorene planes are held nearly perpendicular to each other by the central spiro carbon. researchgate.net
Table 5: Representative Crystallographic Data for a Substituted Spirobifluorene System
| Parameter | Illustrative Value | Description |
|---|---|---|
| Crystal System | Monoclinic | The shape of the unit cell. |
| Space Group | P2₁/n | The symmetry elements within the unit cell. |
| a, b, c (Å) | 10.5, 20.1, 15.3 | The dimensions of the unit cell edges. |
| α, γ (°) | 90 | The angles between unit cell edges. |
| β (°) | 95.5 | The angle between the a and c axes in a monoclinic system. |
| Z | 4 | The number of molecules per unit cell. |
Note: Data is illustrative and based on known structures of related spirobifluorene derivatives to demonstrate the parameters obtained from a single-crystal X-ray diffraction experiment.
Powder X-ray Diffraction for Crystalline Phase Analysis
Powder X-ray diffraction (PXRD) is a powerful, non-destructive technique used to analyze the crystalline phases of a material. While single-crystal X-ray diffraction provides the most detailed atomic arrangement, PXRD is invaluable for characterizing bulk samples, identifying crystalline phases, determining phase purity, and analyzing crystallite size.
For this compound, crystallographic studies have revealed its propensity to form highly ordered, porous networks. Although a standard powder diffraction file might not be publicly available, the crystalline structure has been elucidated through single-crystal X-ray diffraction, from which a theoretical PXRD pattern can be generated. Research has shown that this compound crystallizes in a manner that creates significant void space within the crystal lattice, a direct consequence of its molecular shape and intermolecular interactions. mdpi.comacs.org
The key crystallographic data, determined from single-crystal X-ray analysis of a guest-free form, is summarized below. This data provides the fundamental parameters that define the unit cell of the crystal lattice.
| Crystallographic Parameter | Value |
|---|---|
| Crystal System | Tetragonal |
| Space Group | P42/n |
| a (Å) | 16.583 |
| b (Å) | 16.583 |
| c (Å) | 12.599 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 3465.6 |
This tetragonal crystal system indicates that the unit cell has a square base with the c-axis perpendicular to it. The specific space group, P42/n, dictates the symmetry elements present within the unit cell, which in turn govern the arrangement of the molecules. The relatively large unit cell volume is consistent with the formation of a porous, open network structure. mdpi.comacs.org The analysis of the crystalline phase through these parameters is crucial for understanding the material's bulk properties and for quality control in its synthesis and application.
Analysis of Molecular Conformation and Stereochemical Aspects
The defining structural feature of this compound is the central spiro carbon atom, which is an sp³-hybridized carbon linking two fluorene units. This spiro-junction forces the two fluorene systems to be oriented approximately perpendicular to each other. This orthogonal arrangement is a key aspect of its stereochemistry, preventing the molecule from being planar and creating a rigid, three-dimensional cruciform shape. mdpi.comacs.org
This inherent chirality is a significant stereochemical aspect of the spirobifluorene scaffold. The molecule is chiral and can exist as a racemic mixture of two enantiomers, (R) and (S), which are non-superimposable mirror images of each other. The synthesis of this compound typically results in this racemic mixture.
The conformation of the molecule in the crystalline state is characterized by several key geometric parameters:
Dihedral Angle: The angle between the two fluorene planes is not perfectly 90° due to steric and packing forces within the crystal. It is typically found to be in the range of 84-89°.
Bond Angles around the Spiro Carbon: The C-C-C bond angles around the central spiro carbon atom deviate slightly from the ideal tetrahedral angle of 109.5° due to the strain imposed by the fused five-membered rings of the fluorene units.
Hydroxyl Group Orientation: The hydroxyl groups at the 3, 3', 6, and 6' positions are oriented in a way that facilitates the formation of an extensive network of intermolecular hydrogen bonds. Their positioning is crucial for the self-assembly of the molecules into the observed porous solid-state structure.
The rigid and well-defined conformation of this compound is a direct result of its spirocyclic nature. This structural rigidity, combined with the tetrahedral orientation of the functional groups, makes it an excellent building block (or "tecton") for the construction of predictable and stable supramolecular architectures. mdpi.comacs.org
Investigating Intermolecular Interactions in Solid-State Assemblies
The solid-state assembly of this compound is primarily governed by strong and directional intermolecular hydrogen bonds involving the four hydroxyl groups. These interactions are the dominant force in the formation of a highly porous, three-dimensional network.
Hydrogen Bonding Network: The hydroxyl groups act as both hydrogen bond donors (the H atom) and acceptors (the O atom). In the crystal structure, each molecule of the tetrol is linked to its neighbors through a robust network of O-H···O hydrogen bonds. This extensive hydrogen bonding creates a stable, open framework rather than a densely packed structure. The inability of the cruciform-shaped spirobifluorene core to pack efficiently contributes significantly to the formation of these porous architectures. mdpi.comacs.org
The result is a diamondoid-like network, where the spirobifluorene molecules act as the nodes and the hydrogen bonds act as the linkers. This open structure contains large channels and voids. It has been shown that for crystals of 3,3',6,6'-tetrahydroxy-9,9'-spirobifluorene, an impressive 43% of the crystal volume is available for the inclusion of guest molecules. mdpi.com This high porosity is a direct consequence of the interplay between the molecule's rigid, non-planar shape and the strong, directional nature of the hydrogen bonds.
Other Intermolecular Interactions: While hydrogen bonding is the primary organizing force, other weaker intermolecular interactions also play a role in stabilizing the crystal packing:
π-π Stacking: Due to the orthogonal arrangement of the fluorene units, conventional face-to-face π-π stacking between adjacent spirobifluorene molecules is sterically hindered. This is a key feature of the spirobifluorene core that contributes to the formation of porous materials, as it prevents the close packing that would be driven by π-π interactions in more planar aromatic systems.
Computational Chemistry and Theoretical Modeling of 9,9 Spirobi 9h Fluorene 3,3 ,6,6 Tetrol Derivatives
Electronic Structure Calculations: HOMO-LUMO Energy Levels and Band Gap Prediction
Electronic structure calculations are fundamental to understanding the potential of spirobifluorene derivatives in electronic devices. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical parameters that determine the charge injection and transport properties of a material, as well as its electrochemical and optical characteristics. pku.edu.cn
The HOMO level is associated with the electron-donating ability of a molecule, while the LUMO level relates to its electron-accepting ability. The energy difference between the HOMO and LUMO levels, known as the HOMO-LUMO gap (or band gap), is a crucial indicator of the molecule's stability and its absorption and emission properties. physchemres.org
For derivatives of 9,9'-spirobifluorene, the HOMO and LUMO energy levels can be effectively tuned by introducing different substituent groups at various positions on the fluorene (B118485) units. nih.govresearchgate.net For instance, the introduction of electron-donating groups, such as the hydroxyl (-OH) groups in 9,9'-Spirobi[9H-fluorene]-3,3',6,6'-tetrol, is expected to raise the HOMO energy level. Conversely, electron-withdrawing groups would lower both HOMO and LUMO levels, but the effect is often more pronounced on the LUMO level. rsc.orgresearchgate.net
Theoretical calculations, particularly those based on Density Functional Theory (DFT), are widely used to predict these energy levels. For example, studies on various spirobifluorene derivatives have shown that the calculated HOMO energy levels can range from approximately -5.18 eV to -5.91 eV, depending on the specific functional groups attached to the core structure. chemrxiv.orgresearchgate.net The corresponding LUMO levels also show significant variation. This tunability is a key advantage of the spirobifluorene scaffold. researchgate.net The prediction of the band gap is essential for designing materials for specific optical and electronic applications, as it determines the energy of light absorbed and emitted. aps.orgkrellinst.org
| Compound | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Computational Method |
|---|---|---|---|---|
| Spiro-(3)-F (a fluorinated derivative) | -6.15 | -2.42 | 3.73 | DFT/B3LYP/6-31G(d,p) |
| Spiro-(3,5)-F (a fluorinated derivative) | -6.19 | -2.45 | 3.74 | DFT/B3LYP/6-31G(d,p) |
| Phenothiazine-SBF-nitrile derivative | -5.91 | -1.25 | 4.66 | DFT/BMK |
Note: The data in this table is illustrative and based on findings for various spirobifluorene derivatives to demonstrate the range of properties achievable. Specific calculations for this compound may vary. researchgate.netchemrxiv.orgresearchgate.net
Density Functional Theory (DFT) for Ground State Properties and Reaction Energetics
Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for investigating the ground state properties of medium to large-sized molecules like spirobifluorene derivatives. pku.edu.cnbohrium.com This is due to its favorable balance between computational cost and accuracy. DFT calculations can provide detailed information about the optimized molecular geometry, electronic charge distribution, and vibrational frequencies. researchgate.net
For this compound, DFT would be used to determine the precise bond lengths, bond angles, and the crucial spiro-junction's tetrahedral geometry. The perpendicular arrangement of the two fluorene units is a defining characteristic of the spirobifluorene core, which helps to prevent intermolecular aggregation and maintain amorphous film stability, a desirable trait for materials in organic light-emitting diodes (OLEDs). ossila.com DFT calculations can confirm and quantify this three-dimensional structure. rsc.org
Furthermore, DFT is employed to calculate various ground state electronic properties, including ionization potential, electron affinity, and reorganization energy, which are vital for assessing the charge transport capabilities of the material. pku.edu.cn The choice of the functional and basis set in DFT calculations is critical and can significantly impact the accuracy of the results. Hybrid functionals like B3LYP are commonly used for such organic molecules. pku.edu.cnphyschemres.org
While specific studies on the reaction energetics of this compound are not extensively detailed in the literature, DFT is a suitable tool for such investigations. It can be used to model reaction pathways, calculate activation energies, and determine the thermodynamics of synthetic routes or degradation mechanisms. For instance, the energetics of introducing or modifying the tetrol's hydroxyl groups could be modeled to understand the feasibility and outcomes of further functionalization.
Molecular Dynamics Simulations for Conformational Space Exploration and Dynamic Behavior
Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time, providing insights that are complementary to the static picture offered by methods like DFT. MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, allowing for the exploration of the conformational landscape and the study of time-dependent properties.
For a molecule like this compound, MD simulations could be particularly useful in understanding its behavior in different environments, such as in solution or in a solid-state thin film. These simulations can reveal the accessible conformations of the molecule, including the rotational freedom of the hydroxyl groups and any subtle flexing of the spirobifluorene core. cardiff.ac.uk This is important because the local morphology and molecular packing in a thin film can significantly influence the material's electronic properties.
MD simulations can also be used to predict macroscopic properties like glass transition temperature, which is a measure of thermal stability, a crucial parameter for materials used in electronic devices. researchgate.net By simulating the molecule's behavior at different temperatures, one can gain an understanding of its structural stability and how it might change under operating conditions. While specific MD simulation studies on this compound are not widely reported, the methodology is well-established for studying the conformational dynamics of complex organic molecules.
Predictive Modeling of Spectroscopic Signatures and Photophysical Phenomena
Theoretical modeling is highly effective in predicting the spectroscopic signatures of molecules, which is essential for understanding their photophysical properties and for interpreting experimental data. Time-Dependent Density Functional Theory (TD-DFT) is the most common method used to model the excited states of molecules and to simulate their UV-visible absorption and photoluminescence (emission) spectra. pku.edu.cnnih.gov
For derivatives of this compound, TD-DFT calculations can predict the energies of electronic transitions, which correspond to the peaks in the absorption spectrum. pku.edu.cn These calculations also provide information about the nature of these transitions, for example, whether they are localized on a specific part of the molecule or involve charge transfer between different molecular fragments. bohrium.com The oscillator strength, another output of TD-DFT calculations, indicates the intensity of a given electronic transition. pku.edu.cn
By optimizing the geometry of the molecule in its first excited state, it is also possible to predict the emission spectrum, including the wavelength of maximum emission. pku.edu.cn This is crucial for designing materials for OLEDs, where the color of the emitted light is a key performance parameter. Computational studies on similar spirobifluorene derivatives have shown that the emission properties can be finely tuned by chemical modification. researchgate.net The modeling of photophysical phenomena also extends to understanding processes like intersystem crossing and reverse intersystem crossing, which are important in advanced applications like Thermally Activated Delayed Fluorescence (TADF). chemrxiv.orgunimi.it
| Compound/Derivative Type | Predicted Max. Absorption (nm) | Predicted Max. Emission (nm) | Key Transition Type | Computational Method |
|---|---|---|---|---|
| Generic Oligo-Spirobifluorene (n=1) | ~320 | ~380 | π-π | TD-DFT |
| Fluorinated Spirobifluorene | N/A | ~408 | π-π | TD-DFT |
| Donor-Acceptor Spirobifluorene | ~380-450 | ~500-600 | Intramolecular Charge Transfer (ICT) | TD-DFT |
Note: This table presents generalized data based on various spirobifluorene systems to illustrate the predictive power of computational methods. pku.edu.cnresearchgate.net
Design Principles for Tailored Electronic and Optical Properties
A major advantage of computational chemistry is its ability to establish design principles that guide the synthesis of new materials with desired properties, saving significant experimental time and resources. sdu.dk For this compound and its derivatives, theoretical modeling provides clear guidelines for tailoring their electronic and optical characteristics.
The key design strategies revolve around the modification of the spirobifluorene core through the introduction of various functional groups at specific positions. nih.govresearchgate.net
Tuning Energy Levels: As discussed, electron-donating groups (like amines, alkoxides) and electron-withdrawing groups (like nitriles, fluorine) can be used to precisely control the HOMO and LUMO energy levels. rsc.orgresearchgate.net This is critical for matching the energy levels of other materials in a device (e.g., electrodes, charge transport layers) to ensure efficient charge injection and transport. The hydroxyl groups on the parent tetrol compound provide a starting point and can be further modified, for example, through etherification, to fine-tune these levels.
Modifying the Band Gap: The choice of substituents directly influences the HOMO-LUMO gap. Extending the π-conjugation of the system, for instance by adding aromatic rings to the fluorene units, typically leads to a smaller band gap and a red-shift in the absorption and emission spectra. pku.edu.cn Conversely, the rigid, non-conjugated spiro core helps maintain a wide band gap, which is advantageous for host materials in blue OLEDs. researchgate.net
Controlling Molecular Geometry: The bulky and rigid 3D structure of the spirobifluorene core is one of its most important features. ossila.com Computational design can explore how different substituents affect this geometry. Maintaining the orthogonal arrangement of the fluorene units is crucial for preventing π-stacking and ensuring good morphological stability of thin films. unimi.it
By systematically modeling a virtual library of this compound derivatives with different functional groups, researchers can identify the most promising candidates for synthesis and testing, accelerating the discovery of new high-performance materials for organic electronics. nih.govsdu.dk
Applications in Reticular Chemistry: Covalent Organic Frameworks Cofs and Metal Organic Frameworks Mofs
9,9'-Spirobi[9H-fluorene]-3,3',6,6'-tetrol as a Tetrahedral Building Block in COF Synthesis
The 9,9'-spirobifluorene (SBF) core, with its two fluorene (B118485) units held in a rigid, orthogonal arrangement, serves as a novel tetragonal-disphenoid building block for constructing three-dimensional COFs. chinesechemsoc.org This unique geometry is instrumental in creating frameworks with well-defined, unobstructed channels, a feature that is highly beneficial for applications like heterogeneous catalysis. chinesechemsoc.org While the tetrol derivative is a conceptual precursor, research has more commonly utilized the tetraamine (B13775644) or tetracarbaldehyde derivatives to form stable imine or other covalent linkages. chinesechemsoc.orgnih.gov
The synthesis of spirobifluorene-based COFs typically involves the condensation reaction between a tetrahedral spirobifluorene-based monomer and a linear or trigonal linker molecule. chinesechemsoc.orgnih.gov For instance, three-dimensional COFs (termed SP-3D-COFs) have been successfully constructed by reacting 9,9′-spirobi[fluorene]-3,3′,6,6′-tetraamine with various dicarbaldehyde linkers. chinesechemsoc.org
The synthesis is often performed under solvothermal conditions. A representative procedure involves reacting the spirobifluorene tetraamine monomer with a linker like [3,3′-bipyridine]-6,6′-dicarbaldehyde in a solvent mixture such as phenylmethanol and mesitylene (B46885) with an acetic acid catalyst at 120 °C for several days. chinesechemsoc.org This process yields a crystalline, porous powder. chinesechemsoc.org The resulting COFs, constructed exclusively from strong covalent bonds, exhibit superior structural stability and permanent porosity. chinesechemsoc.org While 2D COFs are more extensively studied, the unique orthogonal structure of the spirobifluorene unit makes it particularly suitable for the more challenging synthesis of 3D frameworks. chinesechemsoc.org
In the case of SP-3D-COF-BPY, synthesized from a spirobifluorene tetraamine and a bipyridine-based linker, powder X-ray diffraction (PXRD) combined with structural simulations revealed a sevenfold interpenetrated dia structure. chinesechemsoc.org Interpenetration, where multiple independent frameworks grow through one another, is a common phenomenon in 3D COFs and MOFs, often arising from the system's tendency to minimize void space. chinesechemsoc.org The ability to predict and control such entanglement is a central goal of reticular design. The rigidity and well-defined orthogonal geometry of the spirobifluorene unit are crucial for achieving crystalline frameworks with predictable, albeit complex, interpenetrated topologies. chinesechemsoc.org This structural control allows for the creation of frameworks with a high density of functional sites, such as the bipyridine units in SP-3D-COF-BPY, which can be used for chelating metal ions. chinesechemsoc.org
The inherent porosity of COFs can be precisely tuned by selecting building blocks of different lengths and geometries. researchgate.net Spirobifluorene-based COFs are notable for their uniform, one-dimensional channels formed by the rigid and orthogonal assembly of the spiro units. chinesechemsoc.orgresearchgate.net This structural feature is advantageous for applications where efficient mass transport through the pores is required. chinesechemsoc.org
The surface area and porosity of these materials are typically characterized by nitrogen adsorption-desorption analysis. chinesechemsoc.org For example, SP-3D-COF-BPY exhibits a Type I isotherm, which is characteristic of microporous materials. chinesechemsoc.orgresearchgate.net This framework was found to have a high Brunauer–Emmett–Teller (BET) surface area of 1945 m² g⁻¹ and a total pore volume of 1.10 cm³ g⁻¹. chinesechemsoc.org The pore size distribution curve for this material showed a limiting pore diameter of 1.36 nm, which is in close agreement with the simulated model (1.56 nm). chinesechemsoc.org Such high surface areas are beneficial for applications in gas storage and catalysis, as they provide a large number of accessible active sites. chinesechemsoc.org
| Parameter | Value | Reference |
|---|---|---|
| BET Surface Area (SBET) | 1945 m² g⁻¹ | chinesechemsoc.org |
| Total Pore Volume (Vp) | 1.10 cm³ g⁻¹ | chinesechemsoc.org |
| Pore-Limiting Diameter | 1.36 nm | chinesechemsoc.org |
Ligand Design and MOF Assembly using 9,9'-Spirobi[9H-fluorene]-3,3',6,6'-tetracarboxylic Acid
The carboxylic acid derivative of the spirobifluorene core, specifically 9,9'-Spirobi[9H-fluorene]-3,3',6,6'-tetracarboxylic acid (H₄SBF), has been employed as a versatile organic ligand for the synthesis of Metal-Organic Frameworks (MOFs). researchgate.net In MOF synthesis, metal ions or clusters (nodes) are connected by organic linkers to form extended crystalline networks. The tetrahedral disposition of the four carboxylate groups on the H₄SBF ligand allows it to coordinate with multiple metal centers, facilitating the formation of robust 2D and 3D frameworks. researchgate.net
Hydrothermal synthesis is a common and effective method for producing crystalline MOFs. researchgate.netrsc.org This technique involves heating the reactants—typically a metal salt, the organic ligand, and a solvent (often water)—in a sealed vessel (autoclave) at elevated temperatures and pressures. researchgate.net
Researchers have successfully synthesized a series of spirobifluorene-based MOFs using this method. researchgate.net The process involves the hydrothermal reaction of H₄SBF with various transition metal chlorides (MCl₂ where M = Co, Ni, Cu) and an ancillary nitrogen-containing base such as 1,10-phenanthroline (B135089) (Phen) or 4,4′-bipyridine (4,4′-Bipy). researchgate.net A typical molar ratio for the reactants is H₄SBF:M²⁺:base = 1:1:1. researchgate.net The resulting MOFs are reported to be stable in air and thermally stable up to approximately 400°C. researchgate.net
The structures of MOFs are typically elucidated using single-crystal X-ray diffraction, supplemented by techniques like powder X-ray diffraction (PXRD) for bulk sample analysis. researchgate.netspringerprofessional.de The characterization of H₄SBF-based MOFs has revealed diverse structural motifs. researchgate.net
For instance, the MOF formulated as [Co(H₂SBF)Phen(H₂O)]n features a cobalt metal center in a hexacoordinated octahedral environment, bound to three oxygen atoms from one ligand, two nitrogen atoms from the phenanthroline, and one water molecule. researchgate.net This coordination scheme results in the formation of a 2D network structure. researchgate.net
Another series, [M(H₂SBF)(4,4′-Bipy)]n (where M = Co, Ni, Cu), was found to be isostructural. researchgate.net Detailed analysis of the nickel variant, [Ni(H₂SBF)(4,4′-Bipy)]n, showed that the nickel center is also hexacoordinated in an octahedral environment, but in this case, it is coordinated to five oxygen atoms from two different H₂SBF²⁻ ligands and one nitrogen atom from a 4,4'-bipyridine (B149096) linker. researchgate.net This arrangement creates a 2D layered structure, and these layers are further connected by interlayer hydrogen bonds, which ultimately build up a supramolecular 3D network. researchgate.net
| Compound | Crystal System | Space Group | Key Structural Features | Dimensionality | Reference |
|---|---|---|---|---|---|
| [Co(H₂SBF)Phen(H₂O)]n | Triclinic | P-1 | Hexacoordinated Co in an octahedral environment. | 2D | researchgate.net |
| [Ni(H₂SBF)(4,4′-Bipy)]n | Monoclinic | Cc | Hexacoordinated Ni in an octahedral environment; layers linked by H-bonds. | 2D layers forming a supramolecular 3D net | researchgate.net |
Investigation of Gas Sorption and Separation in Spirobifluorene-Derived Porous Materials
The rigid and contorted three-dimensional structure of the 9,9'-spirobifluorene (SBF) core makes it an exemplary building block for the synthesis of porous materials with high surface areas and significant gas sorption capabilities. While direct research on Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs) derived specifically from this compound is not extensively documented in the reviewed literature, a substantial body of work exists on closely related SBF derivatives. These studies provide valuable insights into the potential of the spirobifluorene platform in reticular chemistry for applications in gas sorption and separation. The focus of this section will be on porous organic polymers (POPs) and MOFs synthesized from functionalized SBF precursors, which serve as excellent models for the potential performance of tetrol-based frameworks.
Research has demonstrated that the incorporation of the SBF scaffold into porous polymers leads to materials with impressive porosity. For instance, conjugated microporous polymers (CMPs) synthesized from unsubstituted spirobifluorene via an inexpensive FeCl3-mediated polymerization have exhibited large surface areas, ranging from 940 to 1980 m²/g, and high micropore volumes of 0.5 to 0.9 cm³/g. researchgate.net These characteristics are crucial for effective gas storage and separation.
One notable study focused on the synthesis of a MOF, denoted as SBF-Cu, from a square planar tetracarboxylate ligand, 4,4′,4′′,4′′′-(9,9′-spirobi[fluorene]-2,2′,7,7′-tetrayl)tetrabenzoic acid. This material displayed a high specific surface area and showed promise for hydrogen uptake. rsc.orgresearchgate.net Another area of investigation involves the creation of porous organic polymers from tetrahedral silicon-centered monomers and 2,2′,7,7′-tetraethynyl-9,9′-spirobifluorene. The resulting POPs demonstrated Brunauer-Emmett-Teller (BET) surface areas of up to 983 m²/g and were evaluated for their carbon dioxide sorption capabilities. rsc.org
Furthermore, o-hydroxyl-functionalized spirobifluorene-based polyimides have been synthesized and fabricated into gas separation membranes. These materials have shown high CO2 permeability, with one particular polyimide, SPDA-HSBF, exhibiting a CO2 permeability of 568 Barrer. The introduction of hydroxyl groups, akin to the tetrol structure, was found to enhance CO2/CH4 selectivity compared to their non-hydroxylated SBF counterparts. rsc.org This suggests that the hydroxyl groups in a hypothetical this compound-based framework could play a significant role in selective gas capture, particularly for polarizable gases like CO2. chemistryviews.orgunimib.it
The following tables summarize the gas sorption and separation data from various studies on spirobifluorene-derived porous materials. It is important to note that these materials are not directly synthesized from this compound, but from other functionalized spirobifluorene precursors. The data is presented to illustrate the potential of the spirobifluorene scaffold in gas sorption and separation applications.
Table 1: Gas Sorption Properties of Spirobifluorene-Derived Porous Organic Polymers (POPs)
| Polymer Name | Precursor(s) | BET Surface Area (m²/g) | CO₂ Uptake (wt%) | H₂ Uptake (wt%) | Conditions |
| COP-3 | Spirobifluorene | 1980 | ~15 | ~1.5 | 273 K, 1 bar |
| POP-1 | Tetrakis(4-bromophenyl)silane, 2,2′,7,7′-tetraethynyl-9,9′-spirobifluorene | 983 | Not specified | Not specified | Not specified |
| SPDA-HSBF | 2,2′-dihydroxyl-9,9′-spirobifluorene-3,3′-diamine, 4,4'-(hexafluoroisopropylidene)diphthalic anhydride (B1165640) | 464 | Not applicable | Not applicable | Membrane |
Table 2: Gas Permeability and Selectivity of Spirobifluorene-Derived Polyimide Membranes
| Membrane | CO₂ Permeability (Barrer) | CO₂/CH₄ Selectivity | CO₂/N₂ Selectivity |
| 6FDA-HSBF | Not specified | 42 | Not specified |
| SPDA-HSBF | 568 | Not specified | Not specified |
These findings collectively underscore the significant potential of porous materials derived from the 9,9'-spirobifluorene framework in the field of gas sorption and separation. The inherent rigidity, three-dimensional architecture, and tunable functionality of the SBF core contribute to the creation of materials with high porosity and selectivity, which are critical for addressing challenges in areas such as carbon capture and hydrogen storage. unimib.it Future research focusing on the direct use of this compound in the synthesis of COFs and MOFs is anticipated to yield materials with enhanced performance, particularly for the selective adsorption of CO2 and other polar gases due to the presence of the hydroxyl functional groups.
Integration into Organic Electronic and Optoelectronic Devices
Role of Spirobifluorene-Based Materials as Hole-Transporting Layers
Spirobifluorene-based materials are widely employed as hole-transporting layers (HTLs) in organic electronic devices due to their excellent hole mobility, suitable energy levels, and exceptional stability. nih.gov The introduction of functional groups, such as arylamines, onto the SBF core allows for the fine-tuning of the material's electronic properties to achieve efficient hole injection and transport from the anode to the emissive layer. nih.govmdpi.com
For instance, spirobifluorene derivatives incorporating di-4-tolylamino groups have demonstrated excellent thermal stability with decomposition temperatures (Td) reaching up to 506 °C and glass transition temperatures (Tg) exceeding 145 °C. rsc.orgresearchgate.netnih.gov This high thermal and morphological stability is a significant advantage over materials like TAPC, which has a much lower Tg of 74 °C. nih.gov The substitution pattern on the SBF core plays a crucial role in determining the material's properties. For example, meta-linkages (at the 3,6-positions) can lead to electronic decoupling, resulting in higher triplet energies compared to substitutions at the 2,7-positions. rsc.orgnih.gov This makes 3,6-substituted SBFs particularly suitable as universal hole-transporting materials for red, green, and blue (RGB) OLEDs. rsc.orgresearchgate.netnih.gov
One notable example, 3,3',6,6'-tetra(N,N-ditolylamino)-9,9'-spirobifluorene (3,3',6,6'-TDTA-SBF), has shown exceptional performance as a hole-transporting material in RGB phosphorescent OLEDs (PhOLEDs), achieving high external quantum efficiencies (EQEmax) of 26.1% for red, 26.4% for green, and 25.4% for blue devices. rsc.orgresearchgate.net Furthermore, these devices exhibited extremely low efficiency roll-off, particularly in the green and blue regions. rsc.org The ability of the HTL to block electrons from leaking from the emissive layer is also a critical function that spirobifluorene-based HTLs effectively fulfill. nih.govmdpi.com
| Hole-Transporting Material | OLED Color | Maximum External Quantum Efficiency (EQEmax) |
|---|---|---|
| 3,3',6,6'-TDTA-SBF | Red | 26.1% rsc.orgresearchgate.net |
| Green | 26.4% rsc.orgresearchgate.net | |
| Blue | 25.4% rsc.orgresearchgate.net | |
| HTM 1B | Red | 13.64% mdpi.comnih.gov |
Application in Organic Light-Emitting Diodes (OLEDs)
The unique properties of the spirobifluorene framework make it a versatile platform for designing high-performance materials for OLEDs, serving not only as HTL materials but also as host materials for the emissive layer. researchgate.netens-paris-saclay.fr
The development of stable and efficient blue-emitting OLEDs remains a significant challenge, primarily due to the wide energy gap and high triplet energy required for the host materials. rsc.org Spirobifluorene derivatives have emerged as excellent candidates for host materials in blue phosphorescent OLEDs (PhOLEDs) due to their inherently high triplet energies. researchgate.netrsc.org The orthogonal arrangement of the fluorene (B118485) units in the SBF core effectively breaks conjugation, which is a key factor in maintaining a high triplet energy level. rsc.orgrsc.org
Pure hydrocarbon (PHC) host materials based on the SBF scaffold have shown great promise for the next generation of PhOLEDs. rsc.org For instance, a highly twisted SBF dimer used as a host for a blue FIrpic-based PhOLED achieved a remarkable EQE of 22.9%, which was among the highest reported for a PHC host at the time. rsc.org This device also demonstrated a low turn-on voltage of less than 3 V, addressing a common issue in blue-emitting devices. rsc.org The introduction of aryl substituents at specific positions on the SBF core allows for the precise tuning of triplet energies while enhancing carrier mobility. nih.gov
Efficient exciton (B1674681) management is crucial for achieving high-performance OLEDs. sciexplor.comresearchgate.net This involves controlling the formation, diffusion, and recombination of excitons within the emissive layer. 20.210.105researchgate.net The rigid and bulky nature of the spirobifluorene structure helps to prevent intermolecular interactions, such as π-π stacking, which can lead to the formation of excimers. ens-paris-saclay.fr Excimers are excited-state dimers that typically emit light at longer wavelengths, leading to broadened emission spectra and reduced device efficiency. The steric hindrance provided by the spiro center helps to maintain a defined distance between emitter molecules, thus suppressing excimer formation and ensuring pure emission from the monomeric species. researchgate.net
In the context of phosphorescent OLEDs, the host material plays a critical role in confining the triplet excitons on the guest emitter molecules. 20.210.105researchgate.net Spirobifluorene-based hosts, with their high triplet energies, can effectively prevent the back-transfer of energy from the guest to the host, ensuring that all excitons contribute to the desired light emission. researchgate.net The process of "triplet harvesting," where both singlet and triplet excitons are channeled into the light-emitting triplet state of the phosphorescent emitter, is facilitated by a well-chosen host material. 20.210.105
For instance, a green PhOLED utilizing a 1,4-diaryl spirobifluorene host, 1-(para-biphenyl)-4-phenyl-SBF, achieved an exceptional EQE of 26.1% with minimal efficiency roll-off. rsc.org At high luminance levels of 1000 cd/m² and 5000 cd/m², the EQE values remained high at 25.4% and 23.0%, respectively. rsc.org The same host material also enabled high efficiencies in red and blue PhOLEDs, with EQEs of 26.0% and 22.5%, respectively. rsc.org Single-layer phosphorescent OLEDs (SL-PhOLEDs) represent a simplified device architecture. A host material based on a 2,7,4'-substituted spirobifluorene platform has been successfully used in a single-layer green PhOLED, achieving a high efficiency (EQE = 13.2%) and a low turn-on voltage (2.4 V). ens-paris-saclay.frnih.govresearchgate.net
| Host Material | OLED Color | Maximum External Quantum Efficiency (EQEmax) |
|---|---|---|
| 1-(para-biphenyl)-4-phenyl-SBF | Red | 26.0% rsc.org |
| Green | 26.1% rsc.org | |
| Blue | 22.5% rsc.org | |
| Spirobifluorene-2,7-dicarbazole-4'-phosphine Oxide | Green | 13.2% ens-paris-saclay.frnih.govresearchgate.net |
Utilization in Organic Photovoltaics (OPVs) and Organic Solar Cells (OSCs)
The advantageous properties of the spirobifluorene core are also harnessed in the field of organic photovoltaics. The rigid, three-dimensional structure of spirobifluorene derivatives can effectively suppress molecular aggregation, which is a common issue in planar molecules and can be detrimental to device performance. nih.gov
In recent years, non-fullerene acceptors (NFAs) have gained significant attention in the development of high-performance organic solar cells, largely surpassing their fullerene-based counterparts. oaepublish.comrsc.org Spirobifluorene has been utilized as a central core for designing novel three-dimensional NFAs. nih.govrsc.org
One such example is SBF-PDI4, a molecule with a 9,9'-spirobi[9H-fluorene] core and four perylenediimide (PDI) units at the periphery. rsc.org This non-planar molecule exhibits a low-lying LUMO energy level of -4.11 eV, which is comparable to that of the commonly used fullerene acceptor PCBM. rsc.org However, SBF-PDI4 possesses a significant advantage in its strong light absorption in the 450–550 nm range. rsc.org A bulk heterojunction solar cell using SBF-PDI4 as the electron acceptor and the polymer PTB7-Th as the electron donor achieved a power conversion efficiency (PCE) of 5.34%. rsc.orgresearchgate.net Another spiro-cored NFA, SCPDT-PDI4, which has four PDI units connected to a spiro core, was used in a fullerene-free organic solar cell with PTB7-Th, reaching a high efficiency of 7.11%. nih.gov These results demonstrate the potential of three-dimensional spirobifluorene-based molecules as high-performance electron acceptors in organic solar cells. rsc.org
| Non-Fullerene Acceptor | Electron Donor | Power Conversion Efficiency (PCE) |
|---|---|---|
| SBF-PDI4 | PTB7-Th | 5.34% rsc.orgresearchgate.net |
| SCPDT-PDI4 | PTB7-Th | 7.11% nih.gov |
Charge Separation and Transport Mechanisms in Spirobifluorene-Based Photovoltaic Devices
The efficiency of photovoltaic devices, such as perovskite solar cells (PSCs) and organic solar cells (OSCs), is critically dependent on the effective separation of photogenerated charge carriers (electrons and holes) and their subsequent transport to the respective electrodes. d-nb.info Spirobifluorene-based molecules, particularly derivatives like the widely-studied spiro-OMeTAD, are pivotal as hole-transporting materials (HTMs) that facilitate these processes. d-nb.infotuni.fi
When light is absorbed by the active layer (e.g., a perovskite crystal), it generates excitons, which are bound electron-hole pairs. The primary role of the spirobifluorene-based hole transport layer (HTL) is to efficiently extract holes from the active layer and transport them to the anode, while simultaneously blocking electrons from reaching the anode, thereby preventing charge recombination. d-nb.infotuni.fi This selective transport is governed by the relative energy levels of the materials. The Highest Occupied Molecular Orbital (HOMO) of the HTM needs to be well-aligned with the valence band of the active layer to ensure efficient hole transfer. d-nb.info Conversely, a high Lowest Unoccupied Molecular Orbital (LUMO) level in the HTM creates an energy barrier that prevents electrons from the active layer's conduction band from passing through. whiterose.ac.uk
The charge transport mechanism within the spirobifluorene HTL itself is predominantly based on a thermally activated hopping process. aps.org Charges "hop" between adjacent molecules in the solid state. The unique, non-planar, cross-like structure of the spirobifluorene core helps to reduce intermolecular π–π interactions and aggregation, which can be beneficial for maintaining an amorphous film morphology and isotropic charge transport. d-nb.info However, the bulky nature of these molecules can also lead to inherently low conductivity and hole mobility in their pristine state. tuni.fiwhiterose.ac.uk To overcome this, dopants and additives are often incorporated into the HTL to improve charge carrier mobility and device performance. d-nb.info
Development of Conjugated Polymers and Microporous Polymers from Spirobifluorene Monomers
The rigid and three-dimensional spirobifluorene scaffold is an excellent building block for creating advanced polymers with unique properties. Its incorporation into polymer chains can disrupt planarity, enhance solubility, and create materials with high thermal stability and intrinsic microporosity. These characteristics are highly desirable for applications in gas separation, catalysis, and organic electronics. rsc.orgacs.org
Conjugated polymers derived from spirobifluorene monomers are of particular interest for semiconductor applications. The spiro-center acts as a "knot" that can effectively control the conjugation length and influence the electronic properties of the polymer. ibm.com This structural feature helps to prevent the excessive aggregation that often plagues linear conjugated polymers, leading to more stable and efficient optoelectronic devices. d-nb.info
Furthermore, the synthesis of spirobifluorene-based microporous organic polymers (COPs) has opened avenues for creating materials with large surface areas and high micropore volumes. rsc.orgresearchgate.net These properties are achieved because the rigid, non-planar structure of the spirobifluorene unit prevents efficient packing of the polymer chains, thus creating accessible free space. researchgate.net These microporous networks have shown promise as effective gas adsorbents. rsc.org An advantage of recent synthetic methods is the use of inexpensive catalysts like iron(III) chloride (FeCl₃), making the large-scale production of these materials more feasible. rsc.orgrsc.org
Synthesis of Poly(spirobifluorene) for Semiconductor Applications
The synthesis of poly(spirobifluorene)s for semiconductor applications is commonly achieved through transition metal-catalyzed cross-coupling reactions. Among these, the palladium-catalyzed Suzuki-Miyaura coupling polymerization is a widely used and versatile method. acs.orgmdpi.com This technique allows for the creation of well-defined polymer structures with controlled molecular weights. acs.org
The Suzuki polycondensation typically involves the reaction of a monomer containing both a boronic acid (or boronic ester) and a halide functional group (an AB-type monomer). acs.org This approach offers a straightforward route to high-purity polymers. The polymerization is often carried out in a biphasic system with a palladium catalyst, such as Pd(PPh₃)₄. acs.org The resulting poly(spirobifluorene)s generally exhibit good solubility in common organic solvents like THF and chloroform, which is crucial for solution-based processing of electronic devices. acs.org
Alternative methods for synthesizing spirobifluorene-based polymers include:
FeCl₃-mediated Oxidative Polymerization : This is a cost-effective method for creating conjugated microporous polymers from non-functionalized spirobifluorene monomers. rsc.orgrsc.org
Yamamoto Polymerization : While effective, this method often requires expensive nickel catalysts. rsc.orgresearchgate.net
Acyclic Diene Metathesis (ADMET) Polymerization : This method utilizes ruthenium-based catalysts to form conjugated copolymers. researchgate.net
Mechanochemical Polymerization : A solvent-free approach using a ball mill has been demonstrated for Suzuki polymerization, offering a more environmentally friendly synthetic route. semanticscholar.orgresearchgate.net
The choice of synthetic route allows for the tuning of the polymer's properties, such as its molecular weight, solubility, and electronic characteristics, to meet the specific demands of a semiconductor application. For example, polymers synthesized via Suzuki coupling have demonstrated excellent thermal and color stability, which is critical for applications like polymer light-emitting diodes (PLEDs). acs.org
Understanding Charge Carrier Mobility in Spirobifluorene-Based Semiconducting Materials
Charge carrier mobility is a fundamental parameter that dictates the performance of organic semiconducting devices. It quantifies how quickly electrons or holes move through a material under the influence of an electric field. In disordered organic materials like those based on spirobifluorene, charge transport occurs via hopping between localized states. aps.org This process is highly dependent on factors such as molecular packing, the degree of energetic disorder (variations in the energy levels of hopping sites), and temperature. aps.orgresearchgate.net
The inherent hole mobility of pure spirobifluorene derivatives like spiro-OMeTAD is relatively low, typically in the range of 10⁻⁴ cm²V⁻¹s⁻¹. researchgate.net This low mobility can limit the efficiency of charge extraction in devices. Consequently, strategies to enhance mobility are actively pursued. One common approach is the use of chemical dopants, which can increase the charge carrier concentration and improve the conductivity of the material. d-nb.infotuni.fi
The influence of temperature on charge carrier mobility provides insight into the transport mechanism. In a poly(spirobifluorene-co-benzothiadiazole) system, studies have shown that the initial drift of photogenerated charge carriers is independent of temperature for the first 100 picoseconds. aps.orgaps.org This is attributed to carrier relaxation within the density of states. aps.orgresearchgate.net At longer timescales, the transport becomes thermally activated, indicating the onset of the hopping mechanism. aps.org The relationship between mobility, temperature, and electric field in these systems is often analyzed using the Gaussian disorder model, which helps to quantify the energetic disorder within the material. researchgate.net
Thermal annealing is another technique used to improve charge carrier mobility. By heating the material, molecular rearrangement can occur, leading to a more ordered structure with reduced hopping distances between molecules, which in turn enhances mobility. researchgate.net
Below is a table summarizing the hole mobility of a common spirobifluorene HTM and a modified version, illustrating the impact of structural changes.
| Compound | Modification | Reported Hole Mobility (cm²V⁻¹s⁻¹) | Key Finding |
|---|---|---|---|
| Spiro-OMeTAD | Standard Carbon Core | ~1 x 10⁻⁴ | Low intrinsic mobility often requires dopants for efficient device performance. researchgate.net |
| Si-Spiro | Silicon-Substituted Core | Higher than Spiro-OMeTAD (Specific value varies with measurement technique) | Substitution enhances π-π stacking, leading to improved hole mobility and better device performance. acs.org |
Ultimately, a comprehensive understanding of the factors governing charge carrier mobility is essential for designing new spirobifluorene-based materials with superior performance for next-generation electronic and optoelectronic devices. tuni.fiacs.org
Supramolecular Chemistry and Self Assembly of Spirobifluorene Based Systems
Design and Synthesis of Spirobifluorene-Cored Supramolecular Architectures
The design of supramolecular architectures based on the 9,9'-spirobifluorene core is centered on leveraging its inherent structural properties to create materials with significant porosity and specific functionalities. The key design principle involves the strategic placement of "sticky sites," or functional groups capable of strong, directional non-covalent interactions, onto the rigid SBF scaffold. nih.gov The tetrahedral orientation of substituents on the spirobifluorene core allows for the extension of these interaction sites in different spatial directions, which is crucial for the formation of three-dimensional networks and the inclusion of guest molecules. researchgate.net
Beyond single molecules, the SBF core has been incorporated into more complex supramolecular systems. For instance, derivatives of 9,9'-spirobifluorene have been used to create dissymmetric bis(4-pyridyl) ligands which, upon coordination with palladium or platinum ions, self-assemble into dinuclear metallosupramolecular rhombi. nih.gov Furthermore, the tetracarboxylic acid derivative of SBF has been employed as a ligand for the synthesis of metal-organic frameworks (MOFs), demonstrating the versatility of this scaffold in coordination-driven self-assembly. researchgate.net
Non-Covalent Interactions and Self-Assembly Mechanisms
The self-assembly of 9,9'-Spirobi[9H-fluorene]-3,3',6,6'-tetrol and its derivatives into ordered supramolecular structures is governed by a variety of non-covalent interactions. The most prominent of these is hydrogen bonding, facilitated by the four hydroxyl groups of the tetrol. These hydroxyl groups act as both hydrogen bond donors and acceptors, leading to the formation of extensive and robust hydrogen-bonded networks. nih.gov
In the crystalline state, 3,3',6,6'-tetrahydroxy-9,9'-spirobifluorene forms a highly porous network driven by these hydrogen bonds. nih.gov The inability of the spirobifluorene core to form close-packed structures is a critical factor that promotes the formation of these open networks. nih.gov This results in a significant volume within the crystal lattice that can be occupied by guest molecules. nih.gov
Beyond hydrogen bonding, other non-covalent interactions play a role in the self-assembly of spirobifluorene-based systems. For instance, in derivatives where bromine atoms are introduced, Br···aryl and Br···H interactions have been observed to contribute to the construction of organized networks in the crystalline state. researchgate.net These weaker interactions, in concert with the shape and rigidity of the SBF core, provide a means to fine-tune the resulting supramolecular architecture. The interplay of these various non-covalent forces dictates the final, thermodynamically stable self-assembled structure.
Table 1: Non-Covalent Interactions in Spirobifluorene-Based Supramolecular Systems
| Interacting Groups | Type of Interaction | Role in Self-Assembly | Reference |
| Hydroxyl (-OH) | Hydrogen Bonding | Formation of extensive, porous networks | nih.gov |
| Bromine (-Br) and Aromatic Rings | Br···aryl | Construction of organized crystalline networks | researchgate.net |
| Bromine (-Br) and Hydrogen (-H) | Br···H | Contribution to crystal packing | researchgate.net |
| Pyridyl groups and Metal Ions | Coordination Bonds | Formation of metallosupramolecular rhombi | nih.gov |
Templated Synthesis of Ordered Structures and Nanostructures
The porous networks formed by the self-assembly of this compound can act as templates for the synthesis of ordered structures and nanostructures. The well-defined cavities and channels within these networks can host guest molecules, leading to the formation of crystalline inclusion compounds. This templating effect arises from the specific size, shape, and chemical environment of the pores, which can selectively bind and orient guest molecules.
A notable example is the crystalline structure of 3,3',6,6'-tetrahydroxy-9,9'-spirobifluorene, which possesses a remarkably high porosity. nih.gov In this structure, 43% of the crystal's volume is available for the inclusion of guest molecules. nih.gov This is significantly higher than the 28% porosity observed in crystals of tetrakis(4-hydroxyphenyl)methane, a similar molecule that lacks the spirobifluorene core, highlighting the crucial role of the SBF scaffold in creating porous materials. nih.gov
The ability to include guest molecules within these spirobifluorene-based networks opens up possibilities for creating ordered arrays of functional molecules, which could have applications in areas such as materials science and catalysis. The spirobifluorene host lattice essentially acts as a crystalline template, imposing order on the guest molecules that it encapsulates. This strategy of using molecules with multiple, directional interaction sites grafted onto geometrically suitable and non-close-packing cores like spirobifluorene is proving to be highly effective for engineering highly porous networks capable of templating the formation of ordered structures. nih.gov
Table 2: Porosity of Spirobifluorene-Based Networks
| Compound | Porosity (% of volume available for guests) | Reference |
| 3,3',6,6'-tetrahydroxy-9,9'-spirobifluorene | 43% | nih.gov |
| 2,2',7,7'-tetra(acetamido)-9,9'-spirobifluorene | 33% | nih.gov |
| 2,2',7,7'-tetrasubstituted tetrakis(diaminotriazine) SBF derivative | 60% | nih.gov |
| 2,2',7,7'-tetrasubstituted tetrakis(triaminotriazine) SBF derivative | 75% | nih.gov |
| Tetrakis(4-hydroxyphenyl)methane (for comparison) | 28% | nih.gov |
Catalytic Applications of Spirobifluorene Derived Materials
Catalytic Activity of 9,9'-Spirobi[9H-fluorene]-3,3',6,6'-tetracarboxylic Acid-Based MOFs
Metal-organic frameworks (MOFs) synthesized using 9,9'-spirobi[fluorene]-3,3',6,6'-tetracarboxylic acid (H4SBF) as a ligand have been investigated for their efficacy as heterogeneous catalysts, particularly in oxidation reactions. These MOFs are noted for their stability in air and thermal stability up to approximately 400°C. researchgate.net
The catalytic capabilities of H4SBF-based MOFs have been demonstrated in the oxidation of various organic substrates. For instance, a cobalt-containing MOF, [Co(H2SBF)Phen(H2O)]n, has been shown to be an effective heterogeneous catalyst for the oxidation of styrene (B11656) and cyclohexane (B81311) using tert-butyl hydroperoxide as the oxidant. researchgate.net
In specific findings, this cobalt-based MOF fully oxidized styrene to its corresponding epoxidized product within 6 hours in a dichloromethane (B109758) solvent. The same catalyst was also capable of oxidizing the more inert cyclohexane at 60°C, achieving a notable substrate conversion of 80.6%. researchgate.net Further studies on a related dehydrated cobalt-based MOF revealed a high conversion rate of 73.6% for cyclohexene (B86901), with a high selectivity of approximately 64.9% towards 2-cyclohexene-1-one. researchgate.net The defined porous structure and the presence of coordinatively unsaturated metal sites within these MOFs are believed to contribute significantly to their catalytic activity and selectivity. researchgate.net
| Substrate | Product | Conversion Rate | Conditions |
|---|---|---|---|
| Styrene | Styrene Oxide | Full Conversion | CH2Cl2, 6 hours |
| Cyclohexane | Oxidized Products | 80.6% | 60°C |
| Cyclohexene | 2-cyclohexene-1-one | 73.6% (64.9% selectivity) | - |
The mechanism of oxidative catalysis in these spirobifluorene-based MOFs involves the metallic centers. For the oxidation of cyclohexene, experiments involving a radical trap suggest the reaction proceeds via a radical chain mechanism. researchgate.net The creation of coordinatively unsaturated metal sites, for example by dehydration of the MOF, has been shown to enhance catalytic activity significantly. These open metal sites are believed to play a crucial role by lowering the activation energy of the reaction. For instance, a dehydrated cobalt-containing MOF exhibited a 6-fold increase in catalytic activity for cyclohexene oxidation compared to its hydrated form. The activation energy for this reaction was measured to be 67.3 kJ/mol, a value significantly lower than that of the original catalyst, underscoring the importance of these unsaturated metal sites in the catalytic cycle. researchgate.net
Photocatalytic Properties of Spirobifluorene-Based Conjugated Microporous Polymers
The rigid, three-dimensional spirobifluorene unit is a valuable building block for conjugated microporous polymers (CMPs), creating materials with large surface areas and porous structures that are highly effective as photocatalysts. These CMPs have been successfully applied to photocatalytic hydrogen evolution and selective aerobic oxidations under visible light.
Spirobifluorene-based CMPs have shown remarkable performance in photocatalytic hydrogen production from water. A porous network polymer, S-CMP3, which incorporates spirobifluorene linkers, exhibited a high hydrogen evolution rate of 6076 µmol h⁻¹ g⁻¹ under broadband illumination (λ > 295 nm) and 3106 µmol h⁻¹ g⁻¹ under visible light (λ > 420 nm). chemrxiv.orgacs.org This performance is noted as being among the highest for organic polymers, with an external quantum efficiency of 13.2% at 420 nm. chemrxiv.org
In another study, a series of donor-acceptor (D-A) type CMPs, where spirobifluorene acts as the donor unit, were synthesized and tested for water splitting. The polymer Spso-3, with a specific D-A molar ratio, achieved the highest photocatalytic hydrogen production activity of 22.4 mmol h⁻¹ g⁻¹. The efficiency of these D-A polymers is attributed to the push-pull effect which promotes the separation of photo-induced electron-hole pairs, a critical step in photocatalysis. Furthermore, the porous structure provides ample space for the catalytic reactions to occur. mdpi.com
| Polymer | Light Source | Hydrogen Evolution Rate |
|---|---|---|
| S-CMP3 | Broadband (λ > 295 nm) | 6076 µmol h¯¹ g¯¹ |
| S-CMP3 | Visible (λ > 420 nm) | 3106 µmol h¯¹ g¯¹ |
| Spso-3 | Visible (λ > 420 nm) | 22.4 mmol h¯¹ g¯¹ |
Beyond hydrogen production, spirobifluorene-based CMPs have been engineered for selective oxidation reactions. By covalently embedding N-hydroxyphthalimide (NHPI) into a spirobifluorene CMP, a synergistic photocatalyst was created for the aerobic oxidation of primary aromatic alcohols. rsc.org This system operates under visible light and ambient air. The spirobifluorene-based polymer acts as a photoredox platform to activate molecular oxygen, generating reactive oxygen species (ROS). Simultaneously, it converts the embedded NHPI into an active phthalimido N-oxyl (PINO) radical. rsc.org The interplay between these species allows for high selectivity, which can be controlled by the choice of solvent. For example, various primary aromatic alcohols can be selectively oxidized to their corresponding aldehydes in acetonitrile, or to their corresponding acids in water. rsc.org Mechanistic studies have confirmed that the regulation of ROS in different solvents is responsible for this solvent-dependent selectivity. rsc.orgscilit.com
Outlook and Future Research Directions for 9,9 Spirobi 9h Fluorene 3,3 ,6,6 Tetrol
Exploration of Novel Functionalization Strategies for Enhanced Material Properties
The four hydroxyl groups of 9,9'-Spirobi[9H-fluorene]-3,3',6,6'-tetrol are pivotal starting points for a wide array of chemical modifications. Future research should systematically explore functionalization pathways to create a library of novel derivatives with precisely tuned physical and electronic properties. Strategies could include:
Etherification and Esterification: Converting the hydroxyl groups into ethers or esters with various alkyl or aryl side chains can significantly modify solubility, processability, and thermal characteristics. This approach is crucial for adapting the molecule for different fabrication techniques, such as solution processing for large-area devices.
Attachment of Electroactive Moieties: The hydroxyl groups can serve as anchor points for attaching various electroactive units. For instance, coupling with electron-donating groups (like triarylamines) or electron-withdrawing groups (like cyano or sulfone moieties) can systematically modulate the frontier molecular orbital (HOMO/LUMO) energy levels. nih.gov This tunability is essential for optimizing charge injection and transport in electronic devices. Research on fluorinated spirobifluorene derivatives has demonstrated that the strategic placement of electron-withdrawing groups can effectively tune photophysical properties and energy levels. rsc.org
Conversion to Other Functional Groups: The hydroxyls can be converted into other reactive groups, such as tosylates, triflates, or halides, which can then undergo further cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This opens a pathway to a vast range of derivatives, including those functionalized with complex aromatic systems, which would be otherwise difficult to synthesize. This multi-step functionalization allows for the creation of highly specialized molecules for targeted applications. mdpi.com
Advanced Materials Design for Next-Generation Electronic and Energy Devices
Derivatives of this compound hold significant promise for addressing key challenges in next-generation electronic and energy devices.
Organic Light-Emitting Diodes (OLEDs): The SBF core is known for its high triplet energy (ET), a critical requirement for host materials in high-efficiency phosphorescent OLEDs (PhOLEDs). nih.govrsc.org Functionalization of the tetrol could yield novel host materials that prevent reverse energy transfer from the phosphorescent dopant. Furthermore, by attaching hole-transporting or electron-transporting moieties, the tetrol scaffold could be developed into advanced bipolar host materials or efficient charge-transporting layers. Studies on 3,6-substituted SBFs have shown their suitability as universal hole-transporting materials (HTMs) for red, green, and blue OLEDs, achieving high external quantum efficiencies and low efficiency roll-off. nih.govrsc.org
Solar Cells: In the realm of photovoltaics, particularly perovskite solar cells (PSCs), hydroxyl-functionalized materials are gaining attention. Recent studies have shown that HTMs containing hydroxyl groups can form hydrogen bonds with the perovskite surface. unimi.it This interaction can passivate surface defects, leading to a significant enhancement in both the efficiency and long-term stability of the solar cell. unimi.it this compound is an ideal platform to explore this concept further. Its derivatives could serve as dopant-free HTMs, simplifying device fabrication and reducing costs associated with hygroscopic dopants. d-nb.info Similarly, in organic solar cells, tetrol-derived non-fullerene acceptors could be designed to optimize the morphology and electronic properties of the active layer. researchgate.net
| Spiro-Compound Derivative | Device Role | Color | Max. External Quantum Efficiency (EQE) | Reference |
|---|---|---|---|---|
| 1-(para-biphenyl)-4-phenyl-SBF | Host | Green | 26.1% | rsc.org |
| 1-(para-biphenyl)-4-phenyl-SBF | Host | Blue | 22.5% | rsc.org |
| 3,3′,6,6′-TDTA-SBF | HTM | Green | 26.4% | rsc.org |
| 3,3′,6,6′-TDTA-SBF | HTM | Blue | 25.4% | rsc.org |
| Spiro-(3)-F | Host | Blue | 4.92% | rsc.org |
Multicomponent Systems and Hybrid Materials Incorporating Spirobifluorene-Tetrol Derivatives
The tetrol's structure is conducive to the formation of ordered, high-dimensional materials through non-covalent and covalent interactions.
Supramolecular Architectures: The four hydroxyl groups are excellent hydrogen bond donors and acceptors, making the tetrol an ideal building block for designing supramolecular assemblies. mpg.de Research should be directed towards creating hydrogen-bonded organic frameworks (HOFs) and co-crystals. These porous materials could exhibit high surface areas, making them suitable for applications in gas storage, separation, and heterogeneous catalysis. The tetrahedral orientation of the functional groups on the SBF core is particularly advantageous for constructing three-dimensional networks. mdpi.com
Polymer Synthesis: this compound can be utilized as a rigid, tetra-functional monomer in polymerization reactions. For example, polycondensation with diacyl chlorides or diisocyanates could yield polyesters or polyurethanes. The resulting polymers would incorporate the spirobifluorene core into their backbone, likely leading to materials with high thermal stability, intrinsic microporosity, and good mechanical properties, similar to novel polyimides derived from hydroxyl-functionalized SBF diamines. rsc.org
Hybrid Materials and MOFs: The hydroxyl groups provide sites for coordination with metal ions or for grafting onto the surface of inorganic nanoparticles (e.g., TiO₂, ZnO, quantum dots). This could lead to the development of novel hybrid materials where the properties of the organic spiro-compound and the inorganic component are synergistically combined. Furthermore, the tetrol could serve as a tetra-topic linker for the synthesis of new metal-organic frameworks (MOFs), potentially with unique topologies and functionalities for sensing or catalysis. rsc.org
Fundamental Understanding of Structure-Property Relationships at the Molecular and Supramolecular Level
A deep, fundamental understanding of how the molecular and solid-state structure of this compound and its derivatives dictates their macroscopic properties is essential. Future research in this area should focus on a combined computational and experimental approach.
Computational Modeling: Quantum chemical calculations, such as Density Functional Theory (DFT), will be invaluable for predicting the geometric and electronic structures of new tetrol derivatives. rsc.org These studies can elucidate how different functional groups influence HOMO/LUMO energies, charge distribution, and excited-state properties, thereby guiding the rational design of materials for specific applications. nih.gov Molecular dynamics simulations can provide insight into the conformational flexibility and intermolecular packing of these molecules in the solid state.
Experimental Characterization: Synthesis of new derivatives must be complemented by thorough characterization. Single-crystal X-ray diffraction will be crucial for determining the precise molecular geometry and understanding the packing arrangements and intermolecular interactions (e.g., hydrogen bonding, π–π stacking) in the crystalline state. mdpi.com Advanced spectroscopic techniques (UV-Vis, fluorescence, phosphorescence) and electrochemical methods (cyclic voltammetry) will be necessary to validate the computational predictions and build a comprehensive picture of the structure-property relationships. A key research question is how functionalization at the 3,3',6,6' positions affects the electronic decoupling between the two fluorene (B118485) moieties, which is known to influence the triplet energy levels. rsc.org
Emerging Application Paradigms beyond Current Scope (e.g., sensors, bioimaging)
Beyond the well-established fields of OLEDs and photovoltaics, the unique photophysical properties of the spirobifluorene core open doors to novel applications for tetrol derivatives.
Chemical and Biological Sensors: The inherent fluorescence of the SBF core can be harnessed for sensing applications. By functionalizing the hydroxyl groups with specific recognition units (e.g., crown ethers for metal ions, boronic acids for saccharides), selective and sensitive fluorescent chemosensors can be developed. Upon binding of the target analyte, a change in the fluorescence signal (e.g., intensity, wavelength, or lifetime) would be observed. The SBF platform has already shown potential for the detection of ions like cadmium and iron. mdpi.comresearchgate.net The tetrol's four functionalization sites offer the potential for creating multivalent sensors with enhanced binding affinity and selectivity.
Bioimaging Probes: Fluorene-based molecules are known for their high fluorescence quantum yields, photostability, and large two-photon absorption cross-sections, making them excellent candidates for bioimaging probes. elsevierpure.comucf.edunih.gov The this compound scaffold could be developed into a new class of fluorescent labels for biological applications. The hydroxyl groups can be used to improve water solubility or to conjugate the probe to biomolecules like proteins or peptides. nih.gov The rigid, well-defined 3D structure of the spiro core is advantageous for developing probes where the fluorescence is sensitive to the local biological environment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
